N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a naphtho-thiazole moiety with a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like 2-propanol under reflux conditions. The intermediate product, N-(1-naphthyl)thiophene-2-carboxamide, is then treated with phosphorus pentasulfide (P2S5) to form the corresponding thioamide. Finally, oxidation of the thioamide with potassium ferricyanide in an alkaline medium yields the desired this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Potential reduction reactions could involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiophene and naphtho-thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is of particular interest .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene : Another compound with a naphtho-thiophene structure, used in organic electronics .
- Benzo[b]naphtho[1,2-d]thiophene sulfoxides : Known for their fluorescence properties and potential applications in bioimaging .
Uniqueness
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a naphtho-thiazole moiety with a thiophene carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-14-11-5-2-1-4-10(11)7-8-12(14)21-16/h1-9H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUWLOGXZUJSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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